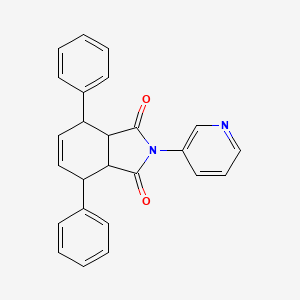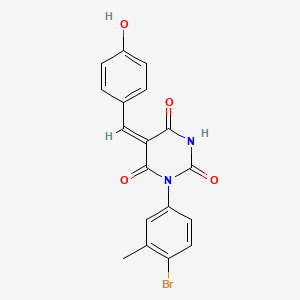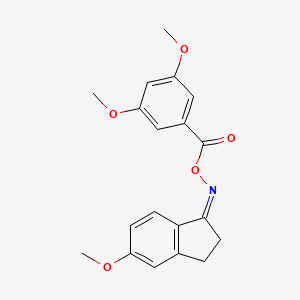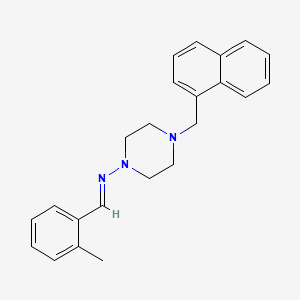
4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
説明
4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as DPI, is a chemical compound that has been widely studied for its potential applications in scientific research. DPI is a heterocyclic compound that contains both pyridine and isoindole rings, which gives it unique properties that make it useful for a variety of research purposes.
作用機序
The mechanism of action of 4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is complex and varies depending on the specific application. In general, 4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione acts by binding to specific targets in cells and interfering with their normal functions. For example, 4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of protein kinase C by binding to the enzyme and preventing its activation. Similarly, 4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of phospholipase A2 by binding to the enzyme and preventing it from breaking down phospholipids.
Biochemical and Physiological Effects:
4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has a range of biochemical and physiological effects that make it useful for scientific research. For example, 4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. 4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the production of reactive oxygen species, which can contribute to oxidative stress and cellular damage.
実験室実験の利点と制限
One advantage of using 4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in lab experiments is that it is relatively easy to synthesize and purify, which makes it readily available for use in a variety of applications. Another advantage is that 4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has a high degree of selectivity for specific targets, which makes it useful for studying the mechanisms of action of various compounds and drugs. However, one limitation of using 4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain applications.
将来の方向性
There are many potential future directions for research involving 4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. One possible direction is the development of new 4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives with improved properties, such as increased selectivity or reduced toxicity. Another direction is the use of 4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione in studies of the mechanisms of action of various drugs and compounds, which could lead to the development of new therapeutic strategies. Additionally, 4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione could be used in studies of the role of specific enzymes and signaling pathways in disease states, which could provide new insights into the underlying mechanisms of various diseases.
科学的研究の応用
4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has been used in a wide range of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as an inhibitor of enzymes such as protein kinase C and phospholipase A2. 4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has also been used in studies of the mechanisms of action of various drugs and compounds, as well as in studies of cell signaling pathways and apoptosis.
特性
IUPAC Name |
4,7-diphenyl-2-pyridin-3-yl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O2/c28-24-22-20(17-8-3-1-4-9-17)13-14-21(18-10-5-2-6-11-18)23(22)25(29)27(24)19-12-7-15-26-16-19/h1-16,20-23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHLYZJZNSJIGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC(C3C2C(=O)N(C3=O)C4=CN=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-diphenyl-2-(3-pyridinyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]-2-benzofuran-1(3H)-one](/img/structure/B3910552.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(2-oxo-2-phenylethyl)acetamide]](/img/structure/B3910560.png)
![6-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone O-[2-(methylthio)benzoyl]oxime](/img/structure/B3910577.png)


![N-(2,3-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3910596.png)
![11-(4-fluorophenyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3910598.png)
![1-{2-[2-(4-methoxybenzyl)-4-morpholinyl]-2-oxoethyl}azepane](/img/structure/B3910603.png)
![N-(3,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3910609.png)

![3-phenyl-N-[2-(2-pyridinylthio)ethyl]acrylamide](/img/structure/B3910622.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3910628.png)
![N-[3-(2-furyl)-2-propen-1-ylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3910635.png)
